1-(Trimethylsilyl)-1H-benzotriazole chemical properties
1-(Trimethylsilyl)-1H-benzotriazole chemical properties
An In-Depth Technical Guide to 1-(Trimethylsilyl)-1H-benzotriazole: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
1-(Trimethylsilyl)-1H-benzotriazole (TMS-Bt) is a versatile and highly valuable reagent in modern organic synthesis. Possessing a unique combination of a reactive N-Si bond and the synthetically useful benzotriazole moiety, it serves as an efficient trimethylsilylating agent and a precursor to a vast array of functionalized molecules. This technical guide provides an in-depth exploration of the core chemical properties, synthesis, and multifaceted applications of TMS-Bt. We will delve into its reactivity with various electrophiles, its role in the formation of stable intermediates like N-acylbenzotriazoles, and its utility as a synthetic auxiliary, grounded in the principles of benzotriazole-mediated chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this reagent in their synthetic endeavors.
Introduction and Significance
1-(Trimethylsilyl)-1H-benzotriazole, often abbreviated as TMS-Bt, is a colorless to pale yellow liquid that has carved a significant niche in the toolkit of synthetic organic chemists. Its structure features a trimethylsilyl (TMS) group attached to one of the nitrogen atoms of the benzotriazole ring system. This linkage is the key to its reactivity; the N-Si bond is labile, making the compound an excellent donor of the TMS group to a wide range of nucleophiles.
Beyond its function as a silylating agent, TMS-Bt is a cornerstone reagent in the field of benzotriazole-mediated synthesis, a methodology extensively developed by the Katritzky group.[1] In these transformations, the benzotriazole group acts as a superb synthetic auxiliary. It can be introduced into a molecule and later displaced by a variety of nucleophiles, effectively serving as an "activated" leaving group that stabilizes anionic or cationic intermediates.[1][2] This dual reactivity profile makes TMS-Bt a powerful tool for constructing complex molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. TMS-Bt is a moisture-sensitive liquid, a critical handling consideration stemming from the susceptibility of the N-Si bond to hydrolysis.[3]
Physical and Chemical Identifiers
The key physical properties and identifiers for 1-(Trimethylsilyl)-1H-benzotriazole are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃N₃Si | [4] |
| Molecular Weight | 191.31 g/mol | [4] |
| CAS Number | 43183-36-4 | [4][5] |
| Appearance | Colorless to light yellow liquid | [3][6] |
| Boiling Point | 125-126 °C at 3 mmHg | [5] |
| Density | 1.054 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.545 | [5] |
| Flash Point | -3 °C (26.6 °F) - closed cup |
Spectroscopic Signature
Spectroscopic analysis provides confirmation of the compound's structure and purity.
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¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a sharp, intense singlet corresponding to the nine equivalent protons of the trimethylsilyl group, typically observed far upfield around δ 0.7 ppm. The four protons on the benzene ring appear as a complex multiplet in the aromatic region, generally between δ 7.4 and 8.1 ppm.[4]
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¹³C NMR (CDCl₃): The carbon spectrum shows a signal for the methyl carbons of the TMS group near δ -0.5 ppm. The aromatic carbons of the benzotriazole ring appear in the δ 110-145 ppm range.[4][7]
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IR Spectroscopy (Neat): The infrared spectrum displays characteristic C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹. Strong bands associated with the benzotriazole ring system are also prominent.[4]
Synthesis of 1-(Trimethylsilyl)-1H-benzotriazole
The preparation of TMS-Bt is a straightforward and high-yielding procedure, typically accomplished by the reaction of 1H-benzotriazole with a suitable silylating agent, most commonly chlorotrimethylsilane (TMSCl), in the presence of a base to neutralize the HCl byproduct.
Synthesis Workflow
The general workflow involves the deprotonation of benzotriazole followed by nucleophilic attack on the silicon atom of TMSCl.
Caption: Synthesis of N-acylbenzotriazoles from TMS-Bt.
Protocol: Synthesis of 1-Benzoylbenzotriazole
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Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve TMS-Bt (10 mmol) in dry toluene (20 mL).
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Reaction: Add benzoyl chloride (10 mmol) dropwise to the solution at room temperature.
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Completion: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC or GC-MS.
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Isolation: Upon completion, remove the solvent and the TMSCl byproduct under reduced pressure. The resulting solid is crude 1-benzoylbenzotriazole, which can be purified by recrystallization (e.g., from ethanol) to yield white crystals.
Benzotriazole as a Synthetic Auxiliary
The true elegance of TMS-Bt is realized when the benzotriazole (Bt) group is used as a synthetic control element. After its installation onto a substrate, it can act as an excellent leaving group, facilitating reactions that are otherwise difficult. [1][2]For example, reacting TMS-Bt with an aldehyde and a primary amine (a Mannich-type reaction) generates an α-aminoalkylbenzotriazole. The Bt group can then be displaced by Grignard reagents or other organometallics to form new C-C bonds, providing a versatile route to substituted amines. [8]
Caption: Benzotriazole as an auxiliary in amine synthesis.
Safety and Handling
As a reactive chemical, proper handling of 1-(trimethylsilyl)-1H-benzotriazole is essential for laboratory safety. It is a highly flammable liquid and vapor and can cause skin and serious eye irritation. [9]
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| 🔥, ❗ | Danger | H225: Highly flammable liquid and vapor. [9] H315: Causes skin irritation. [4][10] H319: Causes serious eye irritation. [4][10] H335: May cause respiratory irritation. [4][10] |
Handling and Storage Recommendations
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Handling: Always handle TMS-Bt in a well-ventilated fume hood. [9]Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, nitrile gloves, and a flame-retardant lab coat. Keep away from heat, sparks, open flames, and other ignition sources. [9][10]The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and syringes. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [9]Storing under an inert gas is recommended to prevent degradation from atmospheric moisture. [9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-(Trimethylsilyl)-1H-benzotriazole is a reagent of significant utility and versatility in organic chemistry. Its ability to function as both an effective trimethylsilyl donor and a precursor for installing the synthetically powerful benzotriazole auxiliary group makes it a valuable asset for a wide range of chemical transformations. From the synthesis of stable acylating agents to the construction of complex amines, the applications of TMS-Bt are broad and impactful. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to safely and effectively harness its full synthetic potential.
References
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